molecular formula C6H6Br6 B14397158 1,1,1,5,5,5-Hexabromo-3-methylidenepentane CAS No. 88563-25-1

1,1,1,5,5,5-Hexabromo-3-methylidenepentane

Cat. No.: B14397158
CAS No.: 88563-25-1
M. Wt: 557.5 g/mol
InChI Key: PQJJJRLNPKAVBW-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexabromo-3-methylidenepentane is a brominated organic compound with the molecular formula C6H6Br6. It is characterized by the presence of six bromine atoms and a methylene group attached to a pentane backbone. This compound is known for its high bromine content and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,5,5,5-Hexabromo-3-methylidenepentane can be synthesized through the bromination of 3-methylidenepentane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the pentane backbone .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexabromo-3-methylidenepentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1,5,5,5-Hexabromo-3-methylidenepentane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexabromo-3-methylidenepentane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexabromo-2-methylpropane: Similar brominated structure but with a different carbon backbone.

    1,1,1,2,2,2-Hexabromoethane: Contains six bromine atoms but with an ethane backbone.

    1,1,1,4,4,4-Hexabromo-2-butene: Another brominated compound with a butene backbone.

Uniqueness

1,1,1,5,5,5-Hexabromo-3-methylidenepentane is unique due to its specific arrangement of bromine atoms and the presence of a methylene group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

88563-25-1

Molecular Formula

C6H6Br6

Molecular Weight

557.5 g/mol

IUPAC Name

1,1,1,5,5,5-hexabromo-3-methylidenepentane

InChI

InChI=1S/C6H6Br6/c1-4(2-5(7,8)9)3-6(10,11)12/h1-3H2

InChI Key

PQJJJRLNPKAVBW-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(Br)(Br)Br)CC(Br)(Br)Br

Origin of Product

United States

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